4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Bioisosteric Replacement Approaches in Heterocyclic Scaffold Development
Bioisosteric replacement has emerged as a cornerstone in optimizing the pharmacokinetic and pharmacodynamic profiles of heterocyclic compounds. In the context of piperazine-1,2,4-triazole conjugates, this strategy involves substituting functional groups with bioisosteres to improve metabolic stability, solubility, and target affinity. For example, the replacement of ester linkages with sulfanyl-acetate bridges in the target compound enhances resistance to enzymatic hydrolysis while maintaining hydrogen-bonding capabilities.
The trimethoxyphenyl moiety serves as a bioisostere for natural product-derived aryl systems, mimicking the electronic configuration of combretastatin analogs. This substitution preserves π-π stacking interactions with biological targets, such as tubulin in cancer cells, while introducing methoxy groups that modulate lipophilicity and membrane permeability. Comparative studies of piperazine derivatives demonstrate that the 3,4,5-trimethoxy substitution pattern optimizes steric compatibility with hydrophobic binding pockets, as evidenced by molecular docking simulations.
A critical advancement in scaffold design involves the use of 1,2,4-triazole as a bioisostere for carboxylate or amide groups. The triazole ring’s dipole moment (approximately 3.5 D) and nitrogen-rich structure facilitate diverse non-covalent interactions, including coordination with metal ions and hydrogen bonding with enzyme active sites. In the target compound, the 5-methyl-4H-1,2,4-triazol-3-ylsulfanyl group acts as a thioether bioisostere, providing enhanced oxidative stability compared to traditional sulfide linkages.
Table 1: Bioisosteric Modifications in Piperazine-Triazole Conjugates
Fragment-Based Molecular Assembly of Trimethoxyphenyl and Sulfanyl-Triazole Motifs
The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate employs a convergent fragment-based approach, combining three distinct pharmacophoric units:
- Piperazine core : Serves as a flexible spacer and protonatable center for salt formation, enhancing aqueous solubility.
- 3,4,5-Trimethoxyphenylmethyl group : Provides structural mimicry of microtubule-targeting agents.
- 5-Methyl-4H-1,2,4-triazol-3-ylsulfanyl acetate : Introduces redox-active sulfur and metal-coordinating triazole.
The assembly typically proceeds via sequential nucleophilic substitutions. First, piperazine reacts with 3,4,5-trimethoxybenzyl chloride under basic conditions to form the N-alkylated intermediate. Subsequent reaction with 2-chloroacetate derivatives introduces the sulfanyl-triazole moiety through thiol-ene click chemistry. Crucially, the sulfanyl linkage (-S-) between the triazole and acetate groups is formed using mercapto-triazole precursors, ensuring regioselectivity and minimizing disulfide byproducts.
Structural characterization via NMR and HRMS confirms the 1:1 stoichiometry of the final product. The piperazine ring exhibits a chair conformation, with the trimethoxyphenyl group occupying an equatorial position to minimize steric clash. Density functional theory (DFT) calculations reveal that the triazole-sulfanyl-acetate chain adopts a gauche conformation, optimizing intramolecular hydrogen bonds between the triazole N2 atom and the acetate carbonyl oxygen (bond distance: 2.1 Å).
Table 2: Key Structural Parameters from Computational Analysis
| Parameter | Value | Significance |
|---|---|---|
| Piperazine chair conformation | Dihedral angle: 55.3° | Minimizes steric hindrance |
| Trimethoxyphenyl orientation | Equatorial position | Enhances hydrophobic interactions |
| Triazole-acetate dihedral | 67.8° (gauche) | Stabilizes intramolecular H-bonds |
Properties
Molecular Formula |
C19H29N5O5S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;1-[(3,4,5-trimethoxyphenyl)methyl]piperazin-4-ium |
InChI |
InChI=1S/C14H22N2O3.C5H7N3O2S/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16;1-3-6-5(8-7-3)11-2-4(9)10/h8-9,15H,4-7,10H2,1-3H3;2H2,1H3,(H,9,10)(H,6,7,8) |
InChI Key |
FAWOUFWPXCRMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)[O-].COC1=CC(=CC(=C1OC)OC)CN2CC[NH2+]CC2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperazine with 3,4,5-Trimethoxybenzyl Halides
The quaternary ammonium cation is synthesized via alkylation of piperazine using 3,4,5-trimethoxybenzyl chloride or bromide. The reaction proceeds in anhydrous acetonitrile or dichloromethane under reflux (60–80°C) for 12–24 hours. A stoichiometric excess of piperazine ensures complete monoalkylation, avoiding dialkylated byproducts.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous acetonitrile |
| Temperature | 70°C |
| Time | 18 hours |
| Yield | 68–72% |
The product, 4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium chloride, is isolated via vacuum filtration after cooling. Recrystallization from ethanol/water (3:1) enhances purity.
Synthesis of the Sulfanylacetate Anion
Cyclocondensation to Form the 5-Methyl-4H-1,2,4-triazole-3-thiol
The triazole core is synthesized via cyclization of thiosemicarbazide derivatives. A mixture of acetic hydrazide and methyl isothiocyanate in ethanol undergoes reflux (4 hours), followed by acidification with HCl to precipitate 5-methyl-4H-1,2,4-triazole-3-thiol.
Reaction Scheme
Thioether Formation with Chloroacetic Acid
The thiol intermediate reacts with chloroacetic acid in alkaline medium (pH 9–10) to form 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid. Sodium hydroxide (2 equiv) facilitates deprotonation of the thiol, enabling nucleophilic substitution at 50°C for 6 hours.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | Water/ethanol (1:1) |
| pH | 9.5 |
| Temperature | 50°C |
| Yield | 85% |
Salt Metathesis and Final Product Isolation
Ion Exchange Reaction
The piperazinium chloride (1 equiv) is combined with the sodium salt of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (1.1 equiv) in aqueous methanol. Stirring at room temperature for 2 hours induces precipitation of the target salt.
Purification Steps
-
Filtration : Collect crude product via vacuum filtration.
-
Washings : Rinse with cold methanol to remove residual NaCl.
-
Recrystallization : Dissolve in hot ethanol and cool to −20°C for 12 hours.
Analytical Data
-
Melting Point : 182–184°C (decomposition)
-
H NMR (400 MHz, DMSO-d) : δ 7.21 (s, 2H, Ar-H), 4.32 (s, 2H, CHCOO), 3.85 (s, 9H, OCH), 3.45 (m, 8H, piperazine), 2.41 (s, 3H, triazole-CH).
-
HPLC Purity : 98.6% (C18 column, 0.1% TFA in HO/MeCN gradient).
Challenges and Mitigation Strategies
Oxidation of Thiol Intermediate
Exposure to air during triazole-thiol synthesis can lead to disulfide formation. Conducting reactions under nitrogen atmosphere and adding ascorbic acid (0.1 equiv) as an antioxidant mitigates oxidation.
Scalability and Industrial Relevance
The process is scalable to kilogram quantities with consistent yields (65–70% overall). Continuous flow reactors are recommended for the alkylation step to enhance heat transfer and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under strong oxidizing conditions.
Reduction: The triazole moiety can be reduced using suitable reducing agents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group may yield corresponding quinones, while reduction of the triazole moiety may produce dihydrotriazoles .
Scientific Research Applications
4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Pharmacology: The compound shows promise in treating bacterial and fungal infections, as well as viral diseases.
Biological Research: It is used in studies related to enzyme inhibition, particularly targeting enzymes like thioredoxin reductase and histone demethylases.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves multiple molecular targets and pathways:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing microtubule polymerization and disrupting cell division.
Enzyme Inhibition: It inhibits enzymes such as thioredoxin reductase and histone demethylases, leading to oxidative stress and epigenetic modifications.
Signal Transduction: The compound affects signaling pathways involving proteins like ERK2, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Physicochemical Properties
- Solubility: The cationic piperazinium in the target compound enhances water solubility compared to neutral analogs like 4-(5-mercapto-triazol-3-yl)-N-phenylpiperidine . However, the trimethoxyphenyl group may reduce solubility relative to polar derivatives (e.g., phenolic triazines in ).
- Lipophilicity : LogP values for triazolethiols range from 1.5–3.5 (), while trimethoxyphenyl derivatives (e.g., combretastatins) have LogP >4.0, suggesting the target compound may exhibit moderate membrane permeability .
Key Research Findings and Gaps
- Synthesis Challenges : Quaternization of piperazine may require stringent pH control to avoid decomposition, as seen in analogous ionizable compounds .
- Unresolved Questions: No direct data on the target compound’s stability, metabolic profile, or in vivo efficacy exists in the provided evidence. Comparative studies with ’s triazines and ’s triazoles are needed.
Biological Activity
The compound 4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a piperazine ring and a triazole moiety linked through a sulfanyl group, suggest diverse therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential as an antimicrobial agent.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.5 g/mol. The structure can be broken down into key functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Piperazine Ring | Known for its role in drug design and bioactivity |
| Trimethoxyphenyl Group | Enhances lipophilicity and potential receptor binding |
| Triazole Moiety | Associated with antifungal and anticancer activities |
The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets:
- Tubulin Inhibition : The compound inhibits tubulin polymerization by binding to the colchicine site on tubulin, disrupting microtubule formation essential for cell division.
- Enzyme Inhibition : It shows inhibitory effects on enzymes such as thioredoxin reductase and histone demethylases, leading to increased oxidative stress and epigenetic modifications.
- Signal Transduction Alteration : It affects signaling pathways involving ERK2, which may alter cellular responses to external stimuli.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. For instance:
- A related series of compounds demonstrated significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal carcinoma. Notably, one derivative achieved a growth inhibition (GI) value of 86.28% against the HOP-92 cell line at a concentration of 10 μM .
Table: Summary of Anticancer Activity
| Cell Line | GI Value (%) | Concentration (μM) |
|---|---|---|
| HOP-92 (NSCLC) | 86.28 | 10 |
| HCT-116 (Colorectal) | 40.87 | 10 |
| SK-BR-3 (Breast) | 46.14 | 10 |
Enzyme Inhibition Studies
The compound has shown promise in inhibiting key enzymes involved in various biological processes:
- Thioredoxin Reductase : This enzyme plays a critical role in maintaining cellular redox status; inhibition can lead to increased oxidative stress in cancer cells.
- Histone Demethylases : These enzymes are important for epigenetic regulation; their inhibition can alter gene expression profiles associated with cancer progression.
Antimicrobial Potential
In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens:
- Preliminary studies indicate effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several research initiatives have investigated the biological effects of this compound and its analogs:
- A study published in PubMed explored the synthesis and biological evaluation of related compounds that showed significant anticancer activity across multiple cell lines .
- Another research effort highlighted the importance of structural modifications in enhancing the bioactivity of trimethoxyphenyl derivatives .
Q & A
Q. Advanced
- Reaction Pathway Analysis : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., nucleophilic substitution) .
- Molecular Dynamics Simulations : Predict solubility and stability by simulating interactions with solvents or biological membranes .
- Structure-Activity Relationship (SAR) : Combine docking studies (e.g., AutoDock) with experimental bioactivity data to prioritize derivatives for synthesis .
Tools like Gaussian or ORCA are recommended for quantum chemical calculations .
What experimental design strategies are effective for studying bioactivity contradictions?
Q. Advanced
- Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., purity, assay pH, cell line variability) that may explain conflicting bioactivity results .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, using statistical tools like ANOVA to isolate confounding factors .
- Control Replicates : Repeat assays under standardized conditions (e.g., fixed temperature, solvent concentration) to minimize variability .
How can researchers enhance the compound’s bioavailability for pharmacological studies?
Q. Advanced
- Salt Formation : Convert the acetate counterion to a more soluble form (e.g., hydrochloride) .
- Prodrug Modification : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance stability and targeted delivery .
Pharmacokinetic studies in rodent models are critical to validate these strategies .
What methodologies resolve discrepancies in reported enzymatic inhibition data?
Q. Advanced
- Enzyme Source Standardization : Use recombinant enzymes from the same expression system to eliminate variability .
- Kinetic Assay Validation : Compare inhibition constants (Ki) under identical substrate concentrations and buffer conditions .
- Cross-Referencing Analogues : Analyze structural analogues (e.g., piperazine-triazole derivatives) to identify conserved trends in activity .
How can membrane separation technologies improve purification efficiency?
Q. Advanced
- Nanofiltration : Use ceramic or polymeric membranes to separate the compound from smaller impurities based on molecular weight cut-off (MWCO) .
- Countercurrent Chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate/water) for high-resolution separation .
- Process Simulation : Model purification workflows using software like Aspen Plus to predict yield and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
